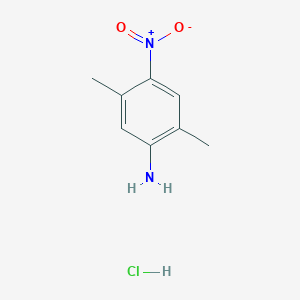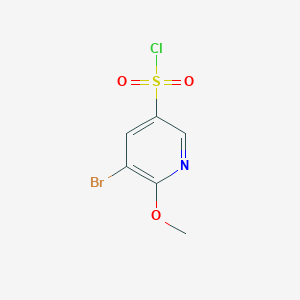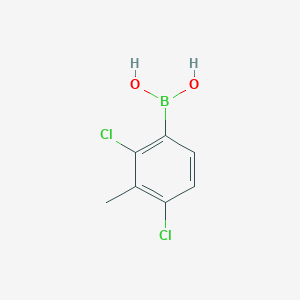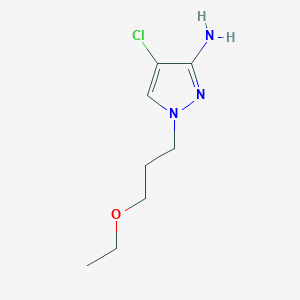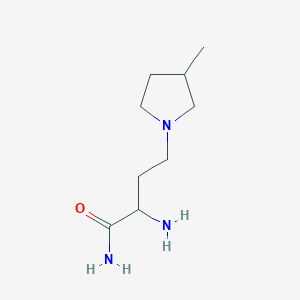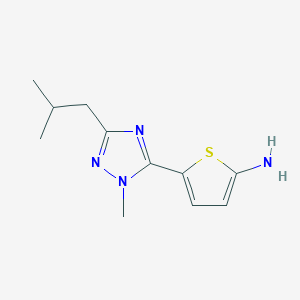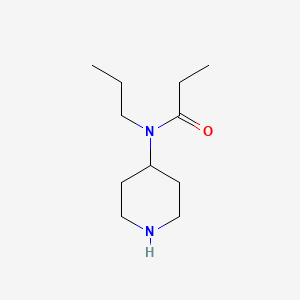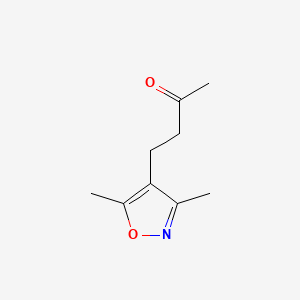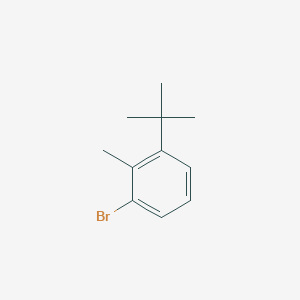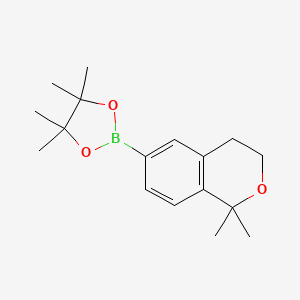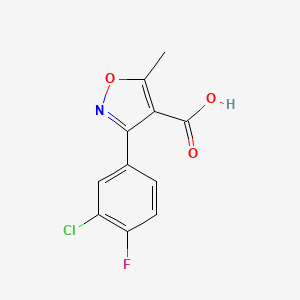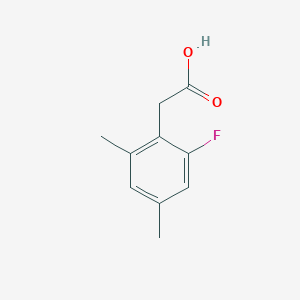
2,4-Dimethyl-6-fluorophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-fluorophenylacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and one fluorine atom, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-fluorophenylacetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto a phenyl ring that is already substituted with methyl groups. One common method involves the use of electrophilic aromatic substitution reactions, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts acylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-6-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2,4-Dimethyl-6-fluorobenzoic acid.
Reduction: Formation of 2,4-Dimethyl-6-fluorophenylethanol.
Substitution: Formation of 2,4-Dimethyl-6-chlorophenylacetic acid when fluorine is substituted with chlorine.
科学的研究の応用
2,4-Dimethyl-6-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dimethyl-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
2,4-Dimethylphenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,4-Difluorophenylacetic acid: Contains two fluorine atoms, which may enhance its reactivity and binding affinity compared to 2,4-Dimethyl-6-fluorophenylacetic acid.
2,4-Dimethyl-6-chlorophenylacetic acid:
Uniqueness: this compound is unique due to the presence of both methyl and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
2-(2-fluoro-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-7(2)8(5-10(12)13)9(11)4-6/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
DETJKLQSONQWIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)F)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
